Florisil

Vue d'ensemble

Description

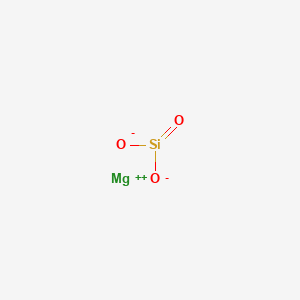

Florisil is a synthetic magnesium silicate with the empirical formula MgO3Si. It is a highly selective adsorbent used extensively in chromatography for the separation and purification of various compounds. This compound is known for its high affinity for polar compounds, making it particularly useful in the isolation of alcohols, amines, and other polar substances. It is also resistant to chemical degradation, which allows it to be used with a wide range of solvents and sample matrices .

Méthodes De Préparation

Florisil is prepared through a synthetic route that involves the reaction of magnesium oxide with silicon dioxide. The reaction conditions typically involve high temperatures to ensure the formation of the magnesium silicate structure. Industrial production methods often involve the activation of the compound at temperatures around 650°C to 675°C to enhance its adsorptive properties .

Analyse Des Réactions Chimiques

Florisil undergoes various types of chemical reactions, including:

Applications De Recherche Scientifique

Introduction to Florisil

This compound, a registered trade name for magnesium silicate, is widely recognized for its applications in chromatography, particularly in the cleanup and separation of various compounds. Its unique properties make it an essential tool in analytical chemistry, especially for environmental monitoring and food safety assessments. This article explores the diverse applications of this compound across scientific research, emphasizing its role in chromatographic techniques.

Properties of this compound

This compound possesses several key physical and chemical properties that contribute to its effectiveness as a chromatographic adsorbent:

- Surface Area : High surface area allows for greater interaction with analytes.

- Porosity : Well-defined pore structure facilitates the passage of solvents while retaining larger molecules.

- Chemical Stability : Resistant to degradation under various conditions, making it suitable for a wide range of applications.

Table 1: Key Physical Properties of this compound

| Property | Value |

|---|---|

| Surface Area | ~300 m²/g |

| Pore Volume | ~1.0 cm³/g |

| Particle Size | 40-60 µm |

| pH Range | 6-8 |

Pesticide Residue Analysis

This compound is extensively used for the cleanup of pesticide residues in food and environmental samples. It effectively separates analytes from interfering substances prior to analysis by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) .

Case Study: Pesticide Residues in Food

A study conducted by the FAO utilized this compound column chromatography to analyze pesticide residues in food samples. The method demonstrated high efficiency with a lowest fortification level tested at 0.01 mg/kg, showcasing this compound's capability to provide clean extracts suitable for sensitive detection methods .

Environmental Monitoring

This compound is employed in the analysis of environmental contaminants such as polychlorinated biphenyls (PCBs) and other chlorinated hydrocarbons. Its ability to selectively retain non-polar compounds while allowing polar interferences to pass through makes it ideal for environmental sample preparation .

Case Study: PCB Analysis

In a comprehensive study on soil contamination, this compound was used to prepare soil extracts for PCB analysis. The results indicated significant improvements in the cleanliness of extracts, leading to more reliable quantification of contaminants .

Pharmaceutical Applications

This compound has been utilized in pharmaceutical research for the separation and purification of various compounds, including steroids and alkaloids. Its effectiveness in removing impurities enhances the accuracy of subsequent analyses .

Case Study: Steroid Separation

Research involving the extraction of steroids from biological samples demonstrated that this compound could effectively separate these compounds from fats and oils, yielding high recovery rates and purity levels .

Food Safety Testing

In food safety testing, this compound is crucial for analyzing mycotoxins and other hazardous substances. Its role in solid-phase extraction (SPE) protocols allows for efficient cleanup of complex food matrices .

Case Study: Mycotoxin Detection

A study focused on detecting mycotoxins in cereals utilized this compound as part of its extraction process. The method achieved recoveries between 85% and 95%, indicating high reliability for routine testing in food safety laboratories .

Mécanisme D'action

The mechanism by which Florisil exerts its effects is primarily through adsorption. The magnesium silicate structure provides a large surface area with active sites that can interact with polar compounds. These interactions are typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions. The high affinity for polar compounds allows this compound to effectively separate and purify these substances from complex mixtures .

Comparaison Avec Des Composés Similaires

Florisil is often compared with other adsorbents such as silica gel and alumina. While silica gel is also used for the separation of polar compounds, this compound has a higher affinity for certain substances, making it more effective in specific applications. Alumina, on the other hand, is more suitable for the separation of nonpolar compounds. The unique properties of this compound, such as its resistance to chemical degradation and high selectivity for polar compounds, make it a valuable tool in various scientific and industrial applications .

Similar Compounds

Silica Gel: Used for the separation of polar compounds but with different selectivity compared to this compound.

Alumina: More suitable for nonpolar compounds and has different adsorptive properties.

Activated Carbon: Used for adsorption but with a broader range of applications, including the removal of organic contaminants from water

Activité Biologique

Florisil is a magnesium silicate adsorbent that is widely used in various analytical chemistry applications, particularly in the extraction and purification of organic compounds. Its unique properties allow it to selectively adsorb certain compounds while excluding others, making it a valuable tool in both environmental and biological research. This article focuses on the biological activity of this compound, exploring its applications, effects on biological systems, and relevant research findings.

This compound functions primarily as a solid-phase extraction medium. Its porous structure and high surface area facilitate the adsorption of organic molecules, which can include pharmaceuticals, pesticides, and other environmental contaminants. The biological activity of this compound can be attributed to its ability to interact with various biological molecules, influencing their bioavailability and toxicity.

Applications in Biological Research

- Extraction of Bioactive Compounds : this compound is often employed in the extraction of bioactive compounds from plant materials. For instance, it has been used to isolate flavonoids and other secondary metabolites that exhibit antimicrobial properties .

- Toxicological Studies : In toxicological assessments, this compound aids in the fractionation of complex mixtures, allowing researchers to evaluate the effects of specific compounds on biological systems. It has been utilized to study the effects of di-n-butyl phthalate (DBP) on human health, highlighting its role in environmental exposure assessments .

- Pharmacological Studies : The compound's ability to purify and concentrate active pharmaceutical ingredients has made it a staple in pharmacological research. Its use in solid-phase extraction has enabled researchers to study the pharmacokinetics and dynamics of various drugs more effectively.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of compounds isolated using this compound from Eriocaulaceae family plants. The results indicated that several flavonoids exhibited significant antibacterial activity against strains such as Salmonella typhimurium and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined, demonstrating the efficacy of these compounds when extracted using this compound .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Flavonoid A | 10 | S. typhimurium |

| Flavonoid B | 15 | M. tuberculosis |

| Flavonoid C | 5 | Staphylococcus aureus |

Case Study 2: Environmental Impact Assessment

In a study assessing consumer product chemicals in indoor dust, this compound was used for the extraction of volatile organic compounds (VOCs). The findings highlighted the presence of hazardous substances and their potential health risks, emphasizing the importance of using this compound for environmental monitoring .

| Chemical Compound | Concentration Found (µg/kg) | Source |

|---|---|---|

| VOC A | 0.001 | Household products |

| VOC B | 0.25 | Building materials |

Toxicity and Safety Profile

Research has indicated that while this compound itself is considered relatively non-toxic, its interactions with various compounds can lead to different biological outcomes. For example, studies have shown that certain contaminants extracted using this compound can exhibit toxic effects on aquatic organisms when released into water bodies .

Propriétés

IUPAC Name |

magnesium;dioxido(oxo)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.O3Si/c;1-4(2)3/q+2;-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHIFSZMMVMEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893966 | |

| Record name | Magnesium silicate (Mg(SiO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Green or brown odorless flakes; [Alfa Aesar MSDS] | |

| Record name | Magnesium metasilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

8014-97-9, 13776-74-4, 63210-56-0 | |

| Record name | Magnesium oxide (MgO), mixt. with silica | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008014979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium metasilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013776744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Steatite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063210560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium silicate (Mg(SiO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Steatite (Mg(SiO3)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM METASILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y27LXN39T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.